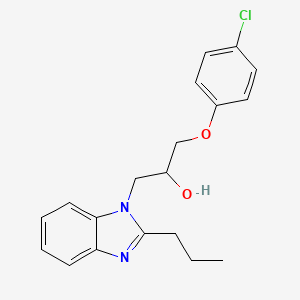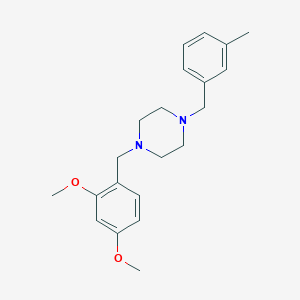![molecular formula C17H18ClNOS2 B4987998 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In We will also discuss future directions for research on this compound.
作用機序
The mechanism of action of 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of bacterial and fungal enzymes, which may be responsible for its antimicrobial activity. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its antimicrobial and anticancer activity. It has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the production of reactive oxygen species.
実験室実験の利点と制限
One advantage of using 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a variety of bacteria and fungi, which makes it a useful tool for investigating the mechanisms of bacterial and fungal infections. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. One area of interest is the development of new antimicrobial agents based on this compound. Researchers may also investigate the potential use of this compound in the treatment of other diseases, such as viral infections. Additionally, further studies may be conducted to investigate the mechanism of action of this compound, and to identify new targets for its activity. Overall, the potential applications of 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in scientific research are vast, and further investigation is warranted.
合成法
The synthesis of 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide involves the reaction of 3-chlorobenzyl chloride with sodium ethoxide to form 3-chlorobenzyl ethyl ether. This is then reacted with 2-mercaptoethylamine hydrochloride to form 2-[(3-chlorobenzyl)thio]ethylamine. The final step involves the reaction of 2-[(3-chlorobenzyl)thio]ethylamine with phenylthioacetic acid to form 2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide.
科学的研究の応用
2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been studied for its potential applications in a variety of scientific research fields. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi, and has been investigated for its potential use as an antibacterial agent. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-6-4-5-14(11-15)12-21-13-17(20)19-9-10-22-16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRXNMQGQLFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethyl-6-methylphenyl)-2-[1-(2-furylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4987919.png)
![4-methyl-N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4987925.png)
![3-{[3-(2,2-dimethylpropyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4987931.png)
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987949.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4987963.png)
![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)

